REACTION_CXSMILES
|
[CH2:1]([O:15][C:16](=[O:39])[CH2:17][CH2:18][S:19][CH2:20][CH2:21][C:22]([O:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36]CC)=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]CC.C(OC(=O)CCSCCC(OCCCCCCCCCCCCCCCCCC)=O)CCCCCCCCCCCCCCCCC.[P].P(O)(O)O.P(O)(O)O.P(O)(O)O.C(C(CCCCCCCCCCCCC)C(CCCCCCCCCCCCC)(C1C=C(C(C)(C)C)C(O)=CC=1C)C(CCCCCCCCCCCCC)(CCCCCCCCCCCCC)C(CCCCCCCCCCCCC)(C1C=C(C(C)(C)C)C(O)=CC=1C)C1C=C(C(C)(C)C)C(O)=CC=1C)CCCCCCCCCCCC>>[CH2:1]([O:15][C:16](=[O:39])[CH2:17][CH2:18][S:19][CH2:20][CH2:21][C:22]([O:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36])=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:3.4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCC)OC(CCSCCC(=O)OCCCCCCCCCCCCCC)=O
|
Name
|
tetra tridecyl 4,4'-butylidene bis-(3-methyl-6-t-butylphenol) di-phosphite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hexa tridecyl 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane triphosphite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)O.P(O)(O)O.P(O)(O)O.C(CCCCCCCCCCCC)C(C(C(C(C1=C(C=C(C(=C1)C(C)(C)C)O)C)(C1=C(C=C(C(=C1)C(C)(C)C)O)C)CCCCCCCCCCCCC)(CCCCCCCCCCCCC)CCCCCCCCCCCCC)(C1=C(C=C(C(=C1)C(C)(C)C)O)C)CCCCCCCCCCCCC)CCCCCCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)OC(CCSCCC(=O)OCCCCCCCCCCCCCCCCCC)=O
|
Name
|
pentaerythritol tetrakis-(β-lauryl-thiopropionate)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
bis[2-methyl-4{3-n-alkylthio propionyloxy}-5-tert-butylphenyl]sulfide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Name
|
1,1-biphenyl-4,4'-zyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tetrakis [2,4- bis(1,1-dimethylethyl)phenyl]ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3,5-di-tert-butyl-4-hydroxy benzyl phosphite di-ethylester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
mono-di-nonylphenyl-phosphite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCC)OC(CCSCCC(=O)OCCCCCCCCCCCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:15][C:16](=[O:39])[CH2:17][CH2:18][S:19][CH2:20][CH2:21][C:22]([O:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36]CC)=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]CC.C(OC(=O)CCSCCC(OCCCCCCCCCCCCCCCCCC)=O)CCCCCCCCCCCCCCCCC.[P].P(O)(O)O.P(O)(O)O.P(O)(O)O.C(C(CCCCCCCCCCCCC)C(CCCCCCCCCCCCC)(C1C=C(C(C)(C)C)C(O)=CC=1C)C(CCCCCCCCCCCCC)(CCCCCCCCCCCCC)C(CCCCCCCCCCCCC)(C1C=C(C(C)(C)C)C(O)=CC=1C)C1C=C(C(C)(C)C)C(O)=CC=1C)CCCCCCCCCCCC>>[CH2:1]([O:15][C:16](=[O:39])[CH2:17][CH2:18][S:19][CH2:20][CH2:21][C:22]([O:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36])=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:3.4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCC)OC(CCSCCC(=O)OCCCCCCCCCCCCCC)=O
|
Name
|
tetra tridecyl 4,4'-butylidene bis-(3-methyl-6-t-butylphenol) di-phosphite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hexa tridecyl 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane triphosphite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)O.P(O)(O)O.P(O)(O)O.C(CCCCCCCCCCCC)C(C(C(C(C1=C(C=C(C(=C1)C(C)(C)C)O)C)(C1=C(C=C(C(=C1)C(C)(C)C)O)C)CCCCCCCCCCCCC)(CCCCCCCCCCCCC)CCCCCCCCCCCCC)(C1=C(C=C(C(=C1)C(C)(C)C)O)C)CCCCCCCCCCCCC)CCCCCCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)OC(CCSCCC(=O)OCCCCCCCCCCCCCCCCCC)=O
|
Name
|
pentaerythritol tetrakis-(β-lauryl-thiopropionate)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
bis[2-methyl-4{3-n-alkylthio propionyloxy}-5-tert-butylphenyl]sulfide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Name
|
1,1-biphenyl-4,4'-zyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tetrakis [2,4- bis(1,1-dimethylethyl)phenyl]ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3,5-di-tert-butyl-4-hydroxy benzyl phosphite di-ethylester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
mono-di-nonylphenyl-phosphite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCC)OC(CCSCCC(=O)OCCCCCCCCCCCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:15][C:16](=[O:39])[CH2:17][CH2:18][S:19][CH2:20][CH2:21][C:22]([O:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36]CC)=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]CC.C(OC(=O)CCSCCC(OCCCCCCCCCCCCCCCCCC)=O)CCCCCCCCCCCCCCCCC.[P].P(O)(O)O.P(O)(O)O.P(O)(O)O.C(C(CCCCCCCCCCCCC)C(CCCCCCCCCCCCC)(C1C=C(C(C)(C)C)C(O)=CC=1C)C(CCCCCCCCCCCCC)(CCCCCCCCCCCCC)C(CCCCCCCCCCCCC)(C1C=C(C(C)(C)C)C(O)=CC=1C)C1C=C(C(C)(C)C)C(O)=CC=1C)CCCCCCCCCCCC>>[CH2:1]([O:15][C:16](=[O:39])[CH2:17][CH2:18][S:19][CH2:20][CH2:21][C:22]([O:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36])=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:3.4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCC)OC(CCSCCC(=O)OCCCCCCCCCCCCCC)=O
|
Name
|
tetra tridecyl 4,4'-butylidene bis-(3-methyl-6-t-butylphenol) di-phosphite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hexa tridecyl 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane triphosphite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)O.P(O)(O)O.P(O)(O)O.C(CCCCCCCCCCCC)C(C(C(C(C1=C(C=C(C(=C1)C(C)(C)C)O)C)(C1=C(C=C(C(=C1)C(C)(C)C)O)C)CCCCCCCCCCCCC)(CCCCCCCCCCCCC)CCCCCCCCCCCCC)(C1=C(C=C(C(=C1)C(C)(C)C)O)C)CCCCCCCCCCCCC)CCCCCCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)OC(CCSCCC(=O)OCCCCCCCCCCCCCCCCCC)=O
|
Name
|
pentaerythritol tetrakis-(β-lauryl-thiopropionate)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
bis[2-methyl-4{3-n-alkylthio propionyloxy}-5-tert-butylphenyl]sulfide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Name
|
1,1-biphenyl-4,4'-zyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tetrakis [2,4- bis(1,1-dimethylethyl)phenyl]ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3,5-di-tert-butyl-4-hydroxy benzyl phosphite di-ethylester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
mono-di-nonylphenyl-phosphite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCC)OC(CCSCCC(=O)OCCCCCCCCCCCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |